2-(4-Chlorobutylthio)pyridine
Description
2-(4-Chlorobutylthio)pyridine is a pyridine derivative featuring a 4-chlorobutylthio (-SCH2CH2CH2CH2Cl) substituent at the 2-position of the pyridine ring. Such compounds are of interest in medicinal chemistry due to sulfur’s role in modulating drug metabolism and target interactions .
Properties
Molecular Formula |
C9H12ClNS |
|---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
2-(4-chlorobutylsulfanyl)pyridine |
InChI |
InChI=1S/C9H12ClNS/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
VJAPEZAKCCBINB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The substituted phenylpyridine derivatives (e.g., 466.87 g/mol) are significantly heavier than this compound (201.71 g/mol), reflecting their extended aromatic systems .
- Melting Points : Aryl-substituted analogs exhibit high melting points (268–287°C) due to strong π-π stacking and hydrogen bonding, whereas aliphatic thioethers like this compound likely have lower melting points .
- Hydrogen Bonding : The hydrochloride salt in 4-(4-Chlorobutyl)pyridine hydrochloride increases water solubility, whereas the thioether group in this compound may enhance membrane permeability .
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